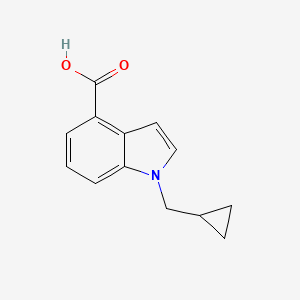

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSVTJFDRSAXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Cyclopropylmethyl)-1H-indol-4-amine as a Key Intermediate

The compound 1-(Cyclopropylmethyl)-1H-indol-4-amine serves as a crucial precursor. Its synthesis is commonly achieved via the Fischer indole synthesis , which involves:

- Starting materials: Phenylhydrazine and cyclohexanone.

- Catalyst: Methanesulfonic acid.

- Solvent: Methanol.

- Conditions: Reflux.

This method efficiently constructs the indole ring, with the cyclopropylmethyl group introduced at the nitrogen. The amine at the 4-position is then available for further transformations.

Oxidation to this compound

The oxidation of the 4-amino group or the corresponding 4-substituted indole to the 4-carboxylic acid is achieved using strong oxidizing agents such as:

- Potassium permanganate (KMnO4) in acidic medium.

- Chromium trioxide (CrO3).

This step converts the amino or other substituents at the 4-position into the carboxylic acid functionality while maintaining the cyclopropylmethyl substituent intact.

Alternative Synthetic Route via Ester Intermediates

In some protocols, the 4-position is first functionalized as an ester, which is then hydrolyzed to the carboxylic acid:

- Ester formation: Reaction of the indole intermediate with esterifying agents.

- Hydrolysis: Treatment with sodium hydroxide (NaOH) solution at elevated temperature (~60 °C) overnight.

- Acidification: Addition of concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

This method allows for better control over the carboxylation step and purification of intermediates.

Detailed Reaction Sequence Example (Adapted from Related Indole Syntheses)

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of indole nitrogen | Triisopropylsilyl chloride, sodium hydride, THF, 0 °C | Formation of 1-(triisopropylsilyl)-indole intermediate |

| 2 | Reduction of nitro group to amine | Pd/C, H2, ethanol, room temperature, 4 days | Conversion to 1-(triisopropylsilyl)-indol-4-amine |

| 3 | Boc protection of amine | Di-tert-butyl dicarbonate, DMAP, pyridine, room temperature overnight | Formation of Boc-protected amine |

| 4 | Bromination and rearrangement | N-Bromosuccinimide (NBS), n-butyllithium | Introduction of ester group at 4-position |

| 5 | Deprotection and hydrolysis | Tetra-n-butylammonium fluoride (TBAF), trifluoroacetic acid (TFA) | Removal of protecting groups and formation of free acid |

| 6 | Final oxidation/hydrolysis | Sodium hydroxide, heat, acidification | Formation of this compound |

This sequence, adapted from similar indole carboxylic acid syntheses, illustrates the complexity and necessity of protecting group strategies to achieve regioselective functionalization.

Research Findings and Yield Data

Analytical Characterization

- NMR Spectroscopy : Proton and carbon NMR confirm substitution patterns and functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Chromatography : Flash chromatography and reverse-phase chromatography are used for purification.

Typical NMR shifts for the carboxylic acid proton appear downfield (~12 ppm), confirming successful oxidation at the 4-position.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis + Oxidation | Phenylhydrazine, cyclohexanone, KMnO4 | Reflux, acidic medium | Straightforward indole formation | Requires careful oxidation control |

| Protection-Deprotection Strategy | TIPS-Cl, Boc2O, NBS, n-BuLi | Low temperature, inert atmosphere | High regioselectivity | Multi-step, complex |

| Ester Hydrolysis Route | Esterifying agents, NaOH, HCl | Mild heating, aqueous | Good control over carboxylation | Additional purification steps |

Chemical Reactions Analysis

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism by which 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects: The cyclopropylmethyl group in the target compound increases steric bulk and lipophilicity compared to methyl (C₁₀H₉NO₂) or propyl derivatives (C₁₃H₁₅NO₂) . Cyclopropane’s ring strain may also influence binding specificity in biological targets. Halogenated analogs (e.g., 7-chloro derivatives) exhibit stronger electron-withdrawing effects, altering electronic distribution and reactivity .

Carboxylic Acid Position :

- Position 4 (target compound) vs. 2, 3, or 5 in analogs: The 4-carboxylic acid may reduce steric hindrance compared to 2- or 3-substituted indoles, facilitating interactions with enzymes or metal ions .

Fused Ring Systems :

- Pyridoindole derivatives (e.g., C₁₇H₁₉N₂O₅) introduce a fused pyridone ring, enhancing planarity and solubility but reducing metabolic stability due to increased polarity .

Biological Activity

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole family, recognized for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising properties, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the cyclopropylmethyl group and carboxylic acid functional group, play a crucial role in its biological interactions and mechanisms of action.

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- Structural Characteristics : The presence of the cyclopropylmethyl group significantly influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Receptor Interaction : It potentially binds to receptors that regulate critical signaling pathways associated with cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve modulation of enzyme activity and disruption of microbial cell membranes.

Anticancer Activity

This compound has also shown promise as an anticancer agent. In vitro studies reveal its ability to induce apoptosis in several cancer cell lines, linked to the activation of caspase pathways. The indole structure is known for its involvement in regulating cell growth and death, making this compound a valuable candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde | Aldehyde at the 2-position | Different electronic properties affecting reactivity |

| 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid | Contains a bromine atom at the 6-position | Enhanced binding affinity due to bromine substitution |

| 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid | Contains a carboxylic acid instead of an aldehyde | Different reactivity profile due to carboxylic group |

| 1-(Cyclopropylmethyl)-1H-indole-3-carbaldehyde | Aldehyde at the 3-position | Variation in reactivity based on position of the aldehyde |

Antimicrobial Efficacy

A study demonstrated that derivatives of indole, including this compound, displayed significant antibacterial activity against various strains. This suggests its potential as a lead compound for developing new antibiotics .

Cancer Cell Studies

In vitro assays revealed that this compound could induce apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent. The underlying mechanisms were linked to the activation of caspase pathways, which are critical in programmed cell death .

Structure-Activity Relationship (SAR)

Investigations into the SAR indicated that modifications at specific positions on the indole ring could enhance or diminish biological activity. This provides insights for future drug design and optimization efforts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid?

- Methodology : A common approach involves condensation reactions using cyclopropane derivatives and indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with cyclopropylmethylamine in acetic acid with sodium acetate as a catalyst can yield intermediates, followed by carboxylation or oxidation steps. Similar protocols for related indole-carboxylic acids emphasize reflux conditions (3–5 h), purification via recrystallization (e.g., DMF/acetic acid mixtures), and characterization by HPLC/FTIR .

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Use a combination of -NMR, -NMR, and FTIR to confirm structural integrity. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. SHELX suites are robust for small-molecule structures and can resolve hydrogen-bonding networks or cyclopropane ring geometry . Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected m/z for CHNO).

Q. What safety protocols are essential during handling?

- Methodology : Wear NIOSH/CEN-certified PPE, including face shields, P95 respirators, and nitrile gloves. Use fume hoods to avoid inhalation. In case of exposure, wash affected areas with water and consult a physician. Dispose of waste via licensed services, as ecological toxicity data are unavailable for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for cyclopropane-containing indole derivatives?

- Methodology : Contradictions in bond lengths or angles may arise from disorder in the cyclopropane ring. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., DFIX, DANG) to maintain geometrically plausible parameters. High-resolution data (d-spacing < 0.8 Å) and TWIN commands in SHELX are recommended for twinned crystals .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

- Methodology : If NMR chemical shifts deviate from DFT-predicted values, verify solvent effects (e.g., DMSO vs. CDCl) or tautomeric equilibria. For indole derivatives, pH-dependent carboxylate protonation can shift -NMR signals. Cross-validate using --HMBC to confirm heterocyclic connectivity .

Q. How can synthetic yields be improved for cyclopropane-functionalized indoles?

- Methodology : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and catalyst loading. Microwave-assisted synthesis may reduce reaction time. For cyclopropane ring stability, avoid prolonged heating above 100°C; instead, use low-temperature lithiation or photochemical methods .

Q. How should ecological impact assessments proceed when toxicity data are lacking?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.